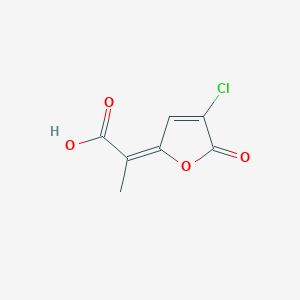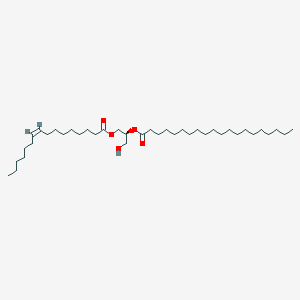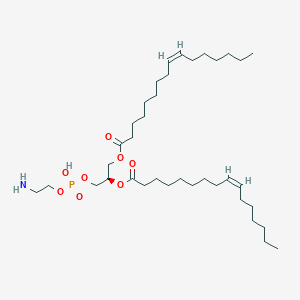
1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-690344 ist ein niedermolekulares Medikament, das ursprünglich von Abbott Laboratories entwickelt wurde. Es ist ein Dopamin-D3-Rezeptor-Antagonist, das heißt, es blockiert die Wirkung von Dopamin am D3-Rezeptor. Diese Verbindung hat in präklinischen Studien Potenzial gezeigt und wird auf ihre therapeutischen Anwendungen untersucht .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für A-690344 sind nicht allgemein veröffentlicht. Die Herstellung ähnlicher niedermolekularer Medikamente umfasst typischerweise mehrstufige organische Synthese. Dieser Prozess beinhaltet oft die Bildung von heterocyclischen Ringen, die Einführung von funktionellen Gruppen und Reinigungsschritte. Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Chemische Reaktionsanalyse
A-690344 kann wie viele niedermolekulare Medikamente verschiedene chemische Reaktionen eingehen. Dazu gehören:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for A-690344 are not widely published. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of heterocyclic rings, introduction of functional groups, and purification steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
A-690344, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
A-690344 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Dopamin-D3-Rezeptor und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Es hilft, die physiologischen und pathologischen Rollen von Dopamin-D3-Rezeptoren im Gehirn zu verstehen.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer und psychiatrischer Störungen wie Schizophrenie und Drogenabhängigkeit untersucht.
Industrie: Es könnte Anwendungen bei der Entwicklung neuer Medikamente haben, die auf den Dopamin-D3-Rezeptor abzielen.
Wirkmechanismus
A-690344 entfaltet seine Wirkung durch Antagonisierung des Dopamin-D3-Rezeptors. Das bedeutet, dass es an den Rezeptor bindet und verhindert, dass Dopamin ihn aktiviert. Der Dopamin-D3-Rezeptor ist an der Regulierung von Stimmung, Kognition und Belohnungswegen im Gehirn beteiligt. Durch die Blockierung dieses Rezeptors kann A-690344 diese Wege modulieren und möglicherweise Störungen im Zusammenhang mit Dopamin-Dysregulation behandeln .
Wirkmechanismus
A-690344 exerts its effects by antagonizing the dopamine D3 receptor. This means it binds to the receptor and prevents dopamine from activating it. The dopamine D3 receptor is involved in regulating mood, cognition, and reward pathways in the brain. By blocking this receptor, A-690344 can modulate these pathways and potentially treat disorders related to dopamine dysregulation .
Vergleich Mit ähnlichen Verbindungen
A-690344 ist einzigartig in seiner hohen Spezifität für den Dopamin-D3-Rezeptor im Vergleich zu anderen Dopamin-Rezeptor-Antagonisten. Ähnliche Verbindungen umfassen:
SB-277011-A: Ein weiterer Dopamin-D3-Rezeptor-Antagonist mit ähnlichen Anwendungen in der Forschung und potenziellen therapeutischen Anwendungen.
GR-103691: Eine Verbindung mit ähnlicher Rezeptorspezifität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
A-690344 zeichnet sich durch seine einzigartige chemische Struktur und seine hohe Spezifität für den Dopamin-D3-Rezeptor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht.
Eigenschaften
Molekularformel |
C22H31F3N6O2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H31F3N6O2/c1-15-14-31(20(33)28-18(15)32)8-6-5-7-29-9-11-30(12-10-29)17-13-16(22(23,24)25)26-19(27-17)21(2,3)4/h13-14H,5-12H2,1-4H3,(H,28,32,33) |
InChI-Schlüssel |
LRAYIUHUAWSEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCCCN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C(C)(C)C |
Synonyme |
A-690344 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)





![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)
![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)
